An In-depth Technical Guide to NH2-PEG2-methyl acetate: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to NH2-PEG2-methyl acetate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG2-methyl acetate (B1210297) is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its discrete polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification. This technical guide provides a comprehensive overview of the chemical and physical properties of NH2-PEG2-methyl acetate, detailed experimental protocols for its application, and a discussion of its role in modern pharmaceutical research.
Core Chemical Properties
NH2-PEG2-methyl acetate, systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate, is a valuable tool in chemical biology and drug discovery. Its structure combines a hydrophilic diethylene glycol spacer with two distinct reactive functionalities.
Physicochemical and Spectroscopic Data
Table 1: General and Physicochemical Properties of NH2-PEG2-methyl acetate
| Property | Value | Source |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | [1] |
| Molecular Formula | C₇H₁₅NO₄ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 741235-80-3 | [2] |
| Appearance | Colorless to yellow oil/liquid | [3][4] |
| Purity (as HCl salt) | ≥98.0% (by NMR) | [3] |
| Boiling Point (estimated for related acid) | 323.8 ± 22.0 °C at 760 mmHg | [] |
| Melting Point (estimated for related acid) | 124.0-128.0 °C | [] |
| XLogP3 | -1.1 | [1] |
| Polar Surface Area | 70.8 Ų | [1] |
Table 2: Solubility of NH2-PEG2-methyl acetate hydrochloride
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (468.03 mM) | May require ultrasonication |
| In Vivo Formulation | 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
Table 3: Spectroscopic Data
| Technique | Data Description |
| ¹H NMR | Consistent with the structure of NH2-PEG2-methyl acetate. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene (B1197577) glycol and ethylamine (B1201723) protons. |
| LC-MS | Consistent with the molecular weight and structure of the compound. |
| FTIR | Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and PEG backbone (C-O-C stretching). The prominent C-O-C stretching of the PEG backbone is typically observed around 1100 cm⁻¹. |
Applications in Research and Drug Development
The unique structure of NH2-PEG2-methyl acetate makes it a versatile linker in several applications, most notably in the synthesis of PROTACs and other bioconjugates.
PROTAC Linker
NH2-PEG2-methyl acetate is widely used as a PEG-based linker in the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6] The PEG linker in NH2-PEG2-methyl acetate provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Bioconjugation
The primary amine group of NH2-PEG2-methyl acetate allows for its conjugation to various biomolecules, such as proteins, peptides, and antibodies.[7] This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[7] The methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive handle for further modifications.
Experimental Protocols
The following are detailed methodologies for key experiments involving NH2-PEG2-methyl acetate and similar amine-functionalized PEG linkers.
General Protocol for Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule using a coupling agent like HATU.
Materials:
-
NH2-PEG2-methyl acetate
-
Carboxylic acid-containing molecule (Component A-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.
Synthesis of a PROTAC using NH2-PEG2-methyl acetate
This protocol outlines a representative workflow for the synthesis of a PROTAC, where NH2-PEG2-methyl acetate links a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.
Step 1: Coupling of NH2-PEG2-methyl acetate to the E3 Ligase Ligand
-
Follow the general amide bond formation protocol described in Section 3.1, using an E3 ligase ligand containing a carboxylic acid and NH2-PEG2-methyl acetate.
-
Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the E3 Ligand-PEG2-methyl acetate in a mixture of methanol (B129727) and water.
-
Add LiOH (or another suitable base) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify to obtain E3 Ligand-PEG2-COOH.
Step 3: Coupling of the POI Ligand
-
Follow the general amide bond formation protocol described in Section 3.1, using the E3 Ligand-PEG2-COOH and a POI ligand containing a primary or secondary amine.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using a bifunctional PEG linker like NH2-PEG2-methyl acetate.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
NH2-PEG2-methyl acetate is a fundamental building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable and versatile platform for the construction of complex biomolecules and therapeutic agents. The protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted protein degradation. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized linkers like NH2-PEG2-methyl acetate will undoubtedly increase.
References
- 1. NH2-PEG2-methyl acetate | C7H15NO4 | CID 23518391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NH2-PEG2-methyl acetate | CAS#:741235-80-3 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
